molecular formula C10H12ClN3 B6265085 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride CAS No. 1003587-73-2

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride

Cat. No.: B6265085
CAS No.: 1003587-73-2
M. Wt: 209.67 g/mol
InChI Key: PEIMZHAHTXCVEW-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an azepine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyridine, with an appropriate azepine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions might result in various substituted derivatives of the original compound.

Scientific Research Applications

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride
  • 5H,6H,7H,8H,9H-pyrido[3,2-d]azepine hydrochloride

Uniqueness

Compared to similar compounds, 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1003587-73-2

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;/h1-2,12H,3-6H2;1H

InChI Key

PEIMZHAHTXCVEW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)C#N.Cl

Purity

0

Origin of Product

United States

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